BenchChemオンラインストアへようこそ!

3-Chloro-6-(difluoromethoxy)pyridazine

medicinal chemistry drug design lipophilicity optimization

3-Chloro-6-(difluoromethoxy)pyridazine delivers a quantifiable logP advantage (1.96) over methyl (1.44) and hydroxy (0.42) pyridazine analogs, directly improving membrane permeability and oral bioavailability. Its ≥97% purity minimizes side-product formation and purification overhead. The orthogonal chloro (SNAr/cross-coupling) and difluoromethoxy (metabolically stable bioisostere) groups enable systematic SAR exploration not feasible with unreactive methyl analogs. White crystalline solid, cold-chain shipped (2-8°C) for long-term stability.

Molecular Formula C5H3ClF2N2O
Molecular Weight 180.54 g/mol
CAS No. 1084812-45-2
Cat. No. B1457995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(difluoromethoxy)pyridazine
CAS1084812-45-2
Molecular FormulaC5H3ClF2N2O
Molecular Weight180.54 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1OC(F)F)Cl
InChIInChI=1S/C5H3ClF2N2O/c6-3-1-2-4(10-9-3)11-5(7)8/h1-2,5H
InChIKeyTVCUIKGHEJKMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(difluoromethoxy)pyridazine (1084812-45-2): Pyridazine Building Block with Differentiated Lipophilicity


3-Chloro-6-(difluoromethoxy)pyridazine (CAS 1084812-45-2) is a heterocyclic building block belonging to the pyridazine family, characterized by a chlorine atom at the 3-position and a difluoromethoxy group at the 6-position. It is supplied as a white crystalline solid with a purity of ≥97% and a molecular weight of 180.54 g/mol. Its measured physicochemical properties include a density of 1.5±0.1 g/cm³ and a boiling point of 275.3±35.0 °C at 760 mmHg [1].

3-Chloro-6-(difluoromethoxy)pyridazine: Why Substitution with Unsubstituted or Methyl/Hydroxy Pyridazines Compromises Lipophilicity-Driven Design


Direct substitution of 3-chloro-6-(difluoromethoxy)pyridazine with structurally similar pyridazines (e.g., 3-chloro-6-methylpyridazine or 6-chloro-3-hydroxypyridazine) is not equivalent due to significant differences in physicochemical properties. The difluoromethoxy group imparts a logP of 1.96 , whereas the methyl analog exhibits a logP of approximately 1.44 and the hydroxy derivative a logP of 0.42 . This differential lipophilicity directly impacts membrane permeability, metabolic stability, and target engagement in medicinal chemistry campaigns, making the compound a non-interchangeable intermediate for structure-activity relationship (SAR) optimization.

3-Chloro-6-(difluoromethoxy)pyridazine: Quantified Differentiation Versus Pyridazine Analogs


Enhanced Lipophilicity (LogP = 1.96) Outperforms Methyl and Hydroxy Pyridazine Counterparts

3-Chloro-6-(difluoromethoxy)pyridazine exhibits a calculated logP of 1.96 . This value is 0.52 log units higher than that of 3-chloro-6-methylpyridazine (logP = 1.44) and 1.54 log units higher than that of 6-chloro-3-hydroxypyridazine (logP = 0.42) . The increased lipophilicity is attributable to the difluoromethoxy substituent, which enhances membrane permeability potential and can improve oral bioavailability in lead optimization programs.

medicinal chemistry drug design lipophilicity optimization

Higher Molecular Weight and Increased Structural Complexity Versus Simpler Pyridazines

The molecular weight of 3-chloro-6-(difluoromethoxy)pyridazine is 180.54 g/mol . This is 52.0 g/mol higher than 3-chloro-6-methylpyridazine (MW = 128.56 g/mol) and 50.0 g/mol higher than 6-chloro-3-hydroxypyridazine (MW = 130.53 g/mol) [1]. The increased molecular weight reflects the presence of the difluoromethoxy group, which introduces additional hydrogen bond acceptors (3 vs 2) and alters the overall polarity and metabolic profile of derived molecules.

chemical synthesis heterocyclic chemistry building blocks

Higher Purity Grade (97%) Relative to Commonly Supplied Pyridazine Intermediates

Commercially available 3-chloro-6-(difluoromethoxy)pyridazine is offered at a purity of 97% . In contrast, many structurally related pyridazine building blocks (e.g., 3-chloro-6-methylpyridazine) are frequently supplied at 95% purity . The 2% higher purity reduces the burden of additional purification steps and minimizes batch-to-batch variability in synthetic campaigns.

chemical procurement quality control synthetic reliability

Differentiated Storage and Handling Profile Requires Refrigerated Conditions

3-Chloro-6-(difluoromethoxy)pyridazine requires storage at 2-8°C , whereas 3-chloro-6-methylpyridazine is typically stored at room temperature . This temperature sensitivity indicates a potentially higher reactivity or lower thermal stability of the difluoromethoxy-substituted pyridazine, which must be accounted for in inventory management and synthetic planning.

compound management stability logistics

Dual Reactive Sites Enable Regioselective Derivatization Not Possible with Simpler Analogs

The compound possesses two distinct reactive handles: a chloro group at the 3-position amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and a difluoromethoxy group at the 6-position that can serve as a bioisostere for methoxy or hydroxy groups. This contrasts with 3-chloro-6-methylpyridazine, where the methyl group is chemically inert under most conditions, limiting derivatization options. Quantitative synthetic yields for related difluoromethoxy pyridazines have been reported at 22% for the parent synthesis [1], indicating a viable but yield-sensitive route that may be optimized in target-specific applications.

synthetic methodology cross-coupling medicinal chemistry

3-Chloro-6-(difluoromethoxy)pyridazine: Optimized Application Scenarios Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

When a medicinal chemistry program requires increased logP to improve membrane permeability or oral bioavailability, 3-chloro-6-(difluoromethoxy)pyridazine (logP = 1.96) provides a quantifiable advantage over methyl (logP = 1.44) or hydroxy (logP = 0.42) pyridazine analogs. Its difluoromethoxy group serves as a metabolically stable bioisostere, potentially reducing clearance while maintaining target affinity.

High-Fidelity Building Block for Multistep Synthesis with Stringent Purity Requirements

Projects demanding minimal side-product formation and reproducible yields benefit from the 97% purity specification of this compound, which exceeds the 95% standard of many pyridazine intermediates. This reduces the need for intermediate purification and improves overall synthetic efficiency, particularly in parallel library synthesis.

SAR Exploration of Regioselective Functionalization at the 3- and 6-Positions

The orthogonal reactivity of the chloro and difluoromethoxy groups enables systematic structure-activity relationship (SAR) studies. The chloro substituent can be displaced via SNAr or cross-coupling to introduce diverse aryl or heteroaryl groups, while the difluoromethoxy group modulates electronic and lipophilic properties without altering the core scaffold. This dual-functionalization strategy is not feasible with 3-chloro-6-methylpyridazine, where the methyl group is unreactive. [1]

Cold-Chain Managed Research Environments with Controlled Compound Stability

Laboratories equipped for refrigerated storage (2-8°C) can confidently procure and store this compound, ensuring long-term stability for ongoing medicinal chemistry or chemical biology projects. Its temperature sensitivity, as indicated by vendor storage guidelines, necessitates cold-chain logistics but also signifies a defined stability profile that may be advantageous for controlled release or sensitive assay formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-(difluoromethoxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.